molecular formula C18H14N2O2S B5595328 N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B5595328
M. Wt: 322.4 g/mol
InChI Key: BCLQCVPQIZVPOA-UHFFFAOYSA-N
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Description

The compound “N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide” contains a thiazole ring, a xanthene ring, and a carboxamide group . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Xanthene is a tricyclic compound that forms the core of many fluorescent dyes. Carboxamide is a functional group that consists of a carbonyl group (C=O) attached to an amine group (NH2).


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized by combining thiazole and sulfonamide, groups with known antibacterial activity .


Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl N-(4-methyl-1,3-thiazol-2-yl)glycinate, has been analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, various N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides have been synthesized and their in vitro antimicrobial activity has been evaluated .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of 3-Ethoxy-N-(4-methyl-1,3-thiazol-2-yl)-4-(4-pyridinylmethoxy)benzamide have been studied .

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionality and related structural motifs, have been synthesized and investigated for their gelation behavior. The study aimed to understand the impact of methyl groups and multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, on the ability of these compounds to form gels in ethanol/water and methanol/water mixtures. This research highlights the potential of such compounds in developing new materials with specific gelation properties (Yadav & Ballabh, 2020).

Antimicrobial Activity

Thiazole-based heterocyclic amides, including those related to the structure of N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide, have been synthesized and assessed for antimicrobial activities. These compounds have shown promising results against a range of microorganisms, suggesting potential applications in developing new antimicrobial agents (Çakmak et al., 2022).

Antifungal and Anticancer Applications

Research into derivatives with thiazolyl and xanthenyl units has demonstrated significant antifungal and anticancer activities. For instance, certain novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown higher antifungal activity against phytopathogenic fungi than standard treatments. Furthermore, compounds with structural similarities to this compound have been identified as potent anticancer agents against several cancer cell lines, offering a basis for the development of new therapeutic agents (Du et al., 2015), (Ravinaik et al., 2021).

Material Science and Polymer Research

The compound has also found applications in material science, particularly in the synthesis of new polyamides with improved properties. Aromatic dicarboxylic acids related to the xanthene and thiazolyl structures have been polycondensed with various aromatic diamines to produce polyamides demonstrating high thermal stability, solubility in polar aprotic solvents, and the ability to form transparent, strong, and flexible films. These materials exhibit potential for advanced applications in fields requiring materials with specific thermal and mechanical properties (Guo et al., 2015).

Safety and Hazards

The safety and hazards associated with similar compounds have been evaluated. For instance, Sigma-Aldrich provides N-Methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine oxalate to early discovery researchers as part of a collection of unique chemicals .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-11-10-23-18(19-11)20-17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-10,16H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLQCVPQIZVPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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